Tos-PEG2-t-butyl ester

Overview

Description

Tos-PEG2-t-butyl ester: is a polyethylene glycol (PEG) derivative that contains a t-butyl ester and a tosyl group. The hydrophilic PEG spacer increases the solubility of the compound in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions to form a free acid, which can then undergo conjugation with terminal amino groups of biomolecules through amide coupling reactions. The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Mechanism of Action

Target of Action

Tos-PEG2-t-butyl ester, also known as Tos-PEG2-Boc, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are designed to target proteins for degradation . The primary targets of Tos-PEG2-Boc are the proteins that are intended to be degraded by the PROTAC molecule it helps form .

Mode of Action

Tos-PEG2-Boc contains a t-butyl ester and a tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . These properties enable Tos-PEG2-Boc to form a bridge between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .

Pharmacokinetics

The hydrophilic peg spacer in tos-peg2-boc increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Action Environment

Environmental factors such as pH can influence the action of Tos-PEG2-Boc. For instance, the t-butyl protected carboxyl group in Tos-PEG2-Boc can be deprotected under acidic conditions . This suggests that the efficacy and stability of Tos-PEG2-Boc could be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Tos-PEG2-t-butyl ester involves the reaction of polyethylene glycol with tosyl chloride to introduce the tosyl group. The t-butyl ester is then introduced by reacting the intermediate product with t-butyl alcohol under acidic conditions. The reaction is typically catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tos-PEG2-t-butyl ester undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The tosyl group is readily replaced by nucleophiles such as thiol groups.

Deprotection: The t-butyl ester can be deprotected under acidic conditions to form a free carboxylic acid

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include thiol-containing compounds, and the reaction is typically carried out in an organic solvent.

Deprotection: Acidic conditions, such as the use of trifluoroacetic acid, are employed to remove the t-butyl protecting group.

Major Products Formed:

Nucleophilic Substitution: The major product is a PEG derivative with a substituted nucleophile in place of the tosyl group.

Deprotection: The major product is the free carboxylic acid form of the PEG derivative

Scientific Research Applications

Chemistry: Tos-PEG2-t-butyl ester is used as a linker in the synthesis of complex molecules. The PEG spacer enhances solubility and biocompatibility, making it useful in various chemical reactions .

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to improve their solubility and stability. The compound is also used in the development of drug delivery systems .

Medicine: this compound is employed in the formulation of pharmaceuticals to enhance the solubility and bioavailability of active ingredients. It is also used in the development of targeted drug delivery systems .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its ability to improve solubility and stability makes it valuable in various manufacturing processes .

Comparison with Similar Compounds

Tos-PEG-t-butyl ester: Similar to Tos-PEG2-t-butyl ester but with a different PEG chain length.

Tos-PEG4-t-butyl ester: Contains a longer PEG chain compared to this compound.

Tos-PEG6-t-butyl ester: Contains an even longer PEG chain, providing greater solubility and flexibility

Uniqueness: this compound is unique due to its specific PEG chain length, which provides a balance between solubility and reactivity. The presence of both the tosyl group and the t-butyl ester allows for versatile chemical modifications, making it a valuable tool in various scientific and industrial applications .

Biological Activity

Tos-PEG2-t-butyl ester is a compound that combines a tosyl group with a polyethylene glycol (PEG) chain and a t-butyl ester moiety. This structure provides unique properties that enhance its biological activity, particularly in drug delivery systems and bioconjugation applications. The following sections will discuss its synthesis, biological activity, applications, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves several key steps:

- Formation of PEG Backbone : The PEG chain is synthesized through the polymerization of ethylene oxide.

- Tosylation : The hydroxyl groups on the PEG chain are converted to tosyl groups, enhancing reactivity.

- Esterification : The tosylated PEG is then reacted with t-butyl alcohol to form the t-butyl ester.

This process can be optimized for scale in industrial settings, ensuring high purity and consistency in the final product.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to enhance solubility and stability of therapeutic agents. Key aspects include:

- Solubility Enhancement : The hydrophilic nature of the PEG component increases the solubility of drugs in biological fluids, improving bioavailability.

- Reactivity : The tosyl group acts as an excellent leaving group in nucleophilic substitution reactions, facilitating conjugation with various biomolecules.

- Drug Delivery Systems : The compound can be utilized in drug delivery systems where it improves the pharmacokinetic profiles of drugs by prolonging circulation time and reducing toxicity.

Applications

This compound has diverse applications across various fields:

- Drug Development : It serves as a linker in prodrug formulations, enhancing the therapeutic index of existing drugs.

- Bioconjugation : Its reactive groups allow for the conjugation with proteins, antibodies, or other biomolecules, facilitating targeted delivery.

- Imaging Studies : The compound can be used in imaging applications due to its ability to modify biomolecules for selective labeling.

Research Findings

Recent studies have highlighted the potential of this compound in cancer therapy and other biomedical applications:

-

Cancer Cell Studies : Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 and SK-BR-3 breast cancer cells. These compounds were shown to inhibit cell growth effectively while sparing non-malignant cells .

Compound IC50 (µM) Cell Line This compound 15 MCF-7 L-γ-methyleneglutamic acid amides 10 SK-BR-3 Control (Non-malignant) >50 MCF-10A - Pharmacokinetic Studies : Studies on pharmacokinetics revealed that derivatives of this compound showed favorable distribution profiles in tissues such as the liver and kidneys, indicating potential for effective systemic delivery .

- Bioconjugation Efficacy : The compound's ability to facilitate click chemistry reactions has been explored extensively, allowing for the creation of complex biomolecular architectures essential for modern therapeutic strategies.

Properties

IUPAC Name |

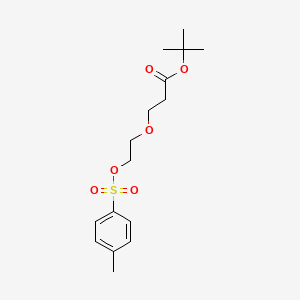

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxyethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O6S/c1-13-5-7-14(8-6-13)23(18,19)21-12-11-20-10-9-15(17)22-16(2,3)4/h5-8H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLSSENVXOKYAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.